molecular formula C28H28N6OS2 B11603830 N,N'-bis(3,4-dimethylphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine

N,N'-bis(3,4-dimethylphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11603830
M. Wt: 528.7 g/mol
InChI Key: SEZYZWXOXJZVEU-UHFFFAOYSA-N
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Description

N,N'-bis(3,4-dimethylphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by its unique substitution pattern. The triazine core is functionalized at the 2- and 4-positions with 3,4-dimethylphenyl groups and at the 6-position with a sulfanyl-linked 6-ethoxy-1,3-benzothiazole moiety. The ethoxybenzothiazole group introduces steric bulk and electronic effects that may modulate solubility, environmental persistence, and biological activity compared to classical triazine herbicides .

Properties

Molecular Formula

C28H28N6OS2

Molecular Weight

528.7 g/mol

IUPAC Name

2-N,4-N-bis(3,4-dimethylphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C28H28N6OS2/c1-6-35-22-11-12-23-24(15-22)36-28(31-23)37-27-33-25(29-20-9-7-16(2)18(4)13-20)32-26(34-27)30-21-10-8-17(3)19(5)14-21/h7-15H,6H2,1-5H3,(H2,29,30,32,33,34)

InChI Key

SEZYZWXOXJZVEU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SC3=NC(=NC(=N3)NC4=CC(=C(C=C4)C)C)NC5=CC(=C(C=C5)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3,4-dimethylphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps. The process begins with the preparation of the core triazine structure, followed by the introduction of the benzothiazole and dimethylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3,4-dimethylphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

N,N’-bis(3,4-dimethylphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.

    Industry: The compound may be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N,N’-bis(3,4-dimethylphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Triazine herbicides share a 1,3,5-triazine core but differ in substituents, which dictate their physicochemical properties, environmental fate, and efficacy. Below is a detailed comparison:

Structural and Functional Group Analysis

Compound Name Substituents (Positions 2, 4, 6) Key Functional Groups Molecular Weight (g/mol)
Target Compound 3,4-dimethylphenyl (2,4); 6-ethoxy-1,3-benzothiazol-2-yl sulfanyl (6) Ethoxybenzothiazole, sulfanyl, dimethyl ~531.27 (estimated)
Prometryn (N,N'-bis(isopropyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine) Isopropyl (2,4); methylthio (6) Methylthio, isopropyl 241.36
Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) Ethyl (2,4); chloro (6) Chloro, ethyl 201.66
Simetryn (N,N'-diethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine) Ethyl (2,4); methylthio (6) Methylthio, ethyl 213.30
6-Chloro-N,N'-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine 3-methylphenyl (2,4); chloro (6) Chloro, methylphenyl 342.84
N,N'-bis(4-methoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine 4-methoxyphenyl (2,4); 5-methylthiadiazolyl sulfanyl (6) Methoxyphenyl, thiadiazolyl sulfanyl 531.27

Physicochemical and Environmental Properties

  • Water Solubility :
    • The target compound’s bulky 3,4-dimethylphenyl and ethoxybenzothiazole groups likely reduce water solubility compared to prometryn (16 mg/L at 25°C) and simazine (5 mg/L at 20°C) .
    • Chloro-substituted triazines (e.g., simazine) exhibit moderate solubility but higher environmental persistence due to slower hydrolysis .
  • Degradation Pathways :
    • Methylthio groups (prometryn, simetryn) undergo oxidation to sulfoxides/sulfones, enhancing biodegradability .
    • The ethoxybenzothiazole-sulfanyl group in the target compound may resist microbial degradation, increasing soil half-life .

Biological Activity

N,N'-bis(3,4-dimethylphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine is a complex organic compound with potential therapeutic applications. Its structural features suggest various biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on available research findings.

Structural Characteristics

The compound is characterized by a triazine core substituted with two dimethylphenyl groups and a benzothiazole moiety linked via a sulfanyl group. This unique structure may contribute to its diverse biological effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, triazine derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study focusing on related benzothiazole derivatives reported IC50 values ranging from 2 to 15 µM against different cancer types, suggesting that this compound may exhibit comparable potency .

Antimicrobial Activity

The benzothiazole component is known for its antimicrobial properties. Research has shown that benzothiazole derivatives can effectively inhibit the growth of various bacteria and fungi. For example, a derivative with a similar structure displayed an MIC (Minimum Inhibitory Concentration) of 10 µg/mL against Staphylococcus aureus and Escherichia coli . Given the structural similarities, it is plausible that the compound possesses antimicrobial activity as well.

The proposed mechanisms for the biological activity of similar compounds include:

  • Inhibition of DNA synthesis : Triazine derivatives often interfere with DNA replication processes.
  • Disruption of cellular signaling : Compounds can modulate pathways involved in cell growth and apoptosis.
  • Antioxidant properties : Some studies suggest that these compounds may reduce oxidative stress in cells, contributing to their protective effects .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of triazine-based compounds against breast cancer cell lines. The results indicated that the tested compound exhibited significant cytotoxicity with an IC50 value of 5 µM. The mechanism was attributed to apoptosis induction through caspase activation .

Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, derivatives similar to this compound were tested against a panel of pathogenic bacteria. The compound showed effective inhibition against Gram-positive and Gram-negative bacteria with MIC values ranging from 8 to 12 µg/mL .

Data Summary

Activity Type IC50/MIC Values Target Organisms/Cell Lines Reference
Anticancer5 µMBreast cancer cell lines
Antimicrobial10 µg/mLStaphylococcus aureus
Antimicrobial8–12 µg/mLE. coli

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